molecular formula C14H13N3OS2 B12558340 N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide CAS No. 142310-47-2

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide

Cat. No.: B12558340
CAS No.: 142310-47-2
M. Wt: 303.4 g/mol
InChI Key: ZFNCYNIHSNSVEE-UHFFFAOYSA-N
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Description

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a cyano group, a benzothiophene ring, and a morpholine-4-carbothioamide moiety. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process can be carried out using neat methods, stirring without solvent, or fusion techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(3-Cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. Benzothiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some benzothiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.

Properties

CAS No.

142310-47-2

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3-cyano-1-benzothiophen-2-yl)morpholine-4-carbothioamide

InChI

InChI=1S/C14H13N3OS2/c15-9-11-10-3-1-2-4-12(10)20-13(11)16-14(19)17-5-7-18-8-6-17/h1-4H,5-8H2,(H,16,19)

InChI Key

ZFNCYNIHSNSVEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)NC2=C(C3=CC=CC=C3S2)C#N

Origin of Product

United States

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